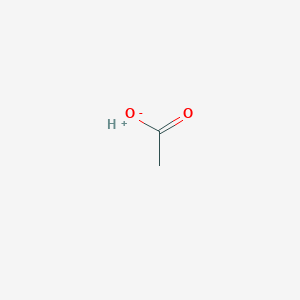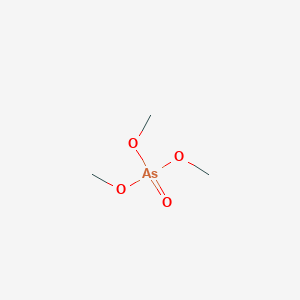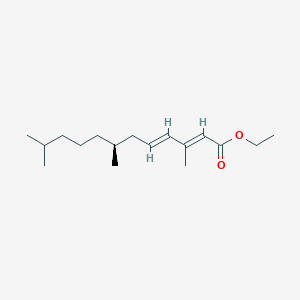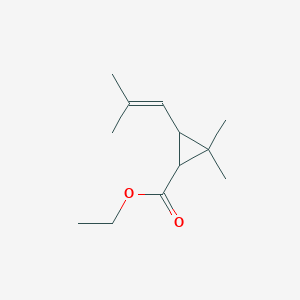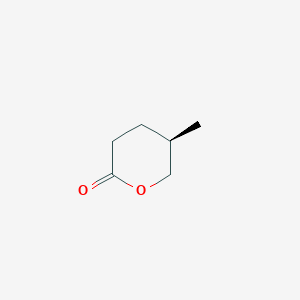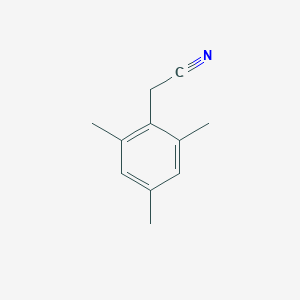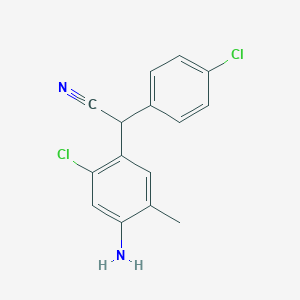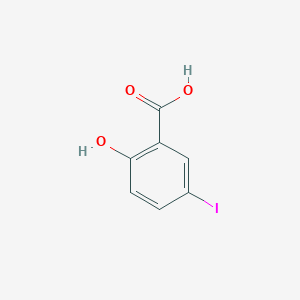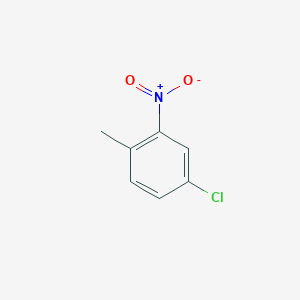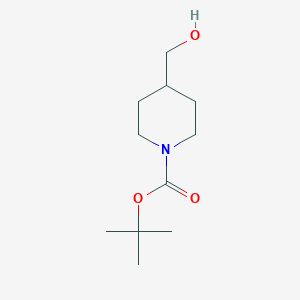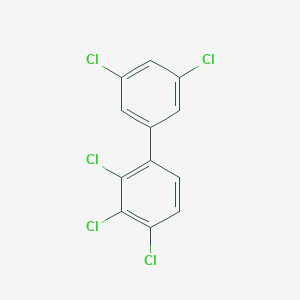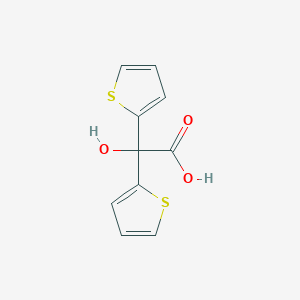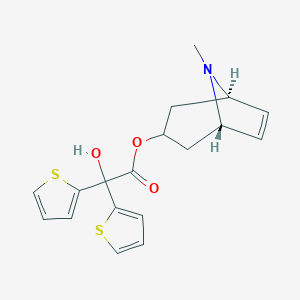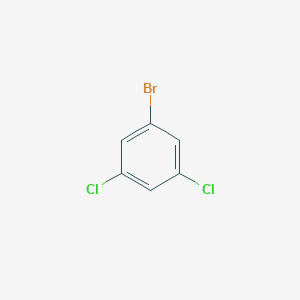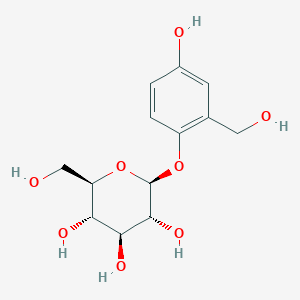
Salirepin
概要
説明
Salirepin is a phenolic glycoside that is derived from the fruits of Idesia polycarpa . It has been found to inhibit LPS-induced nitric oxide production .
Synthesis Analysis
The synthesis of Salirepin involves the sulfotransferase (SOT) gene family in Populus trichocarpa (PtSOT). One of the identified genes, PtSOT1, was shown to encode an enzyme able to convert salicin and salirepin into salicin-7-sulfate and salirepin-7-sulfate, respectively . The expression of PtSOT1 in different organs of P. trichocarpa matched the accumulation of sulfated salicinoids in planta .Molecular Structure Analysis
The molecular structure of Salirepin is C13H18O8 . It is a phenolic glycoside, which is a specific class of phenolic glycosides characteristic of the Salicaceae .Chemical Reactions Analysis
Salirepin can be converted into salirepin-7-sulfate by the enzyme encoded by the PtSOT1 gene . This reaction is part of the biosynthesis of salicinoids, a specific class of phenolic glycosides .Physical And Chemical Properties Analysis
The molecular weight of Salirepin is 302.28 . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用
Sulfated Salicinoids in Poplar
- Scientific Field : Plant Physiology
- Summary of the Application : Salirepin-7-sulfate is a sulfated salicinoid found in poplar, a type of tree. Salicinoids are a subclass of phenolic glycosides and serve as defense compounds in plants against herbivores .
- Methods of Application or Experimental Procedures : The researchers used Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the spectra of methanolic extracts from leaves of two salicinoid-abundant species (Populus trichocarpa and Populus x canescens) with a low-salicinoid-accumulating plant (Salix viminalis). Nuclear Magnetic Resonance (NMR) analysis confirmed the structure of salirepin-7-sulfate .
- Results or Outcomes : The researchers found that salirepin-7-sulfate is present in a broad spectrum of Salicaceae species, and mostly accumulated in the aerial organs .
Phytopharmacological Profile of Symplocos racemosa
- Scientific Field : Phytopharmacology
- Summary of the Application : Salireposide, a compound related to Salirepin, has been isolated from the plant Symplocos racemosa. This plant has a wide range of ethnomedicinal uses including treatment for dysentery, bowel complaints, inflammations, vaginal discharges, abortion and miscarriages, snake bites .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results or Outcomes : The research suggests a huge biological potential of Symplocos racemosa. It is strongly believed that detailed information on the phytochemical and various biological properties of the extracts might provide detailed evidence for the use of this plant in various indications .
Inhibitory Activity on Lipopolysaccharide-Induced Nitric Oxide Production
- Scientific Field : Pharmacology
- Summary of the Application : Salirepin has been found to have inhibitory activity on lipopolysaccharide-induced nitric oxide production in BV2 microglia .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results or Outcomes : The research suggests that Salirepin could potentially be used in the treatment of neuroinflammatory diseases .
Phytochemical Properties of Symplocos racemosa
- Scientific Field : Phytopharmacology
- Summary of the Application : A wide range of bioactive compounds including salireposide, a compound related to Salirepin, have been isolated from the plant Symplocos racemosa .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results or Outcomes : Modern phytochemical, pharmacological investigations showed that the crude extracts and isolated compounds from Symplocos racemosa possess many kinds of biological functions .
Inhibitory Activity on Lipopolysaccharide-Induced Nitric Oxide Production
- Scientific Field : Pharmacology
- Summary of the Application : Salirepin has been found to have inhibitory activity on lipopolysaccharide-induced nitric oxide production in BV2 microglia .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results or Outcomes : The research suggests that Salirepin could potentially be used in the treatment of neuroinflammatory diseases .
Phytochemical Properties of Symplocos racemosa
- Scientific Field : Phytopharmacology
- Summary of the Application : A wide range of bioactive compounds including salireposide, a compound related to Salirepin, have been isolated from the plant Symplocos racemosa .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application were not detailed in the source .
- Results or Outcomes : Modern phytochemical, pharmacological investigations showed that the crude extracts and isolated compounds from Symplocos racemosa possess many kinds of biological functions .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c14-4-6-3-7(16)1-2-8(6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNFZOGKIFFKGT-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salirepin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



